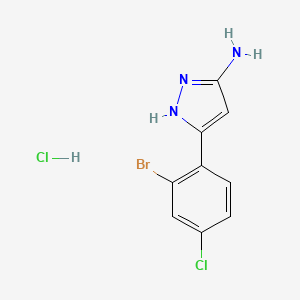
3-Amino-5-(2-bromo-4-chlorophenyl)pyrazole Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD32876638 is a chemical compound with unique properties and applications in various fields of science and industry. This compound is known for its stability and reactivity, making it a valuable subject of study in chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD32876638 involves multiple steps, including the formation of intermediate compounds. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity. The synthetic routes often involve the use of organic solvents and reagents that facilitate the formation of the compound’s unique structure.
Industrial Production Methods
Industrial production of MFCD32876638 is carried out on a large scale using optimized synthetic routes. The process involves the use of high-capacity reactors and continuous monitoring of reaction parameters to ensure consistent quality and yield. The production methods are designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
MFCD32876638 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
The common reagents used in the reactions of MFCD32876638 include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogens for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and the use of catalysts to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of MFCD32876638 depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxides, while reduction reactions may yield reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
Scientific Research Applications
MFCD32876638 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical techniques.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Industry: MFCD32876638 is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of MFCD32876638 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the observed effects of the compound.
Properties
Molecular Formula |
C9H8BrCl2N3 |
|---|---|
Molecular Weight |
308.99 g/mol |
IUPAC Name |
5-(2-bromo-4-chlorophenyl)-1H-pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C9H7BrClN3.ClH/c10-7-3-5(11)1-2-6(7)8-4-9(12)14-13-8;/h1-4H,(H3,12,13,14);1H |
InChI Key |
LNNQFGPZVODLGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)C2=CC(=NN2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


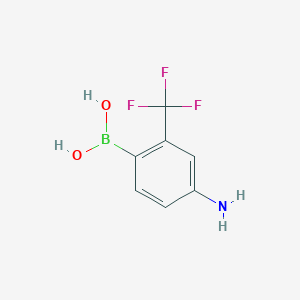


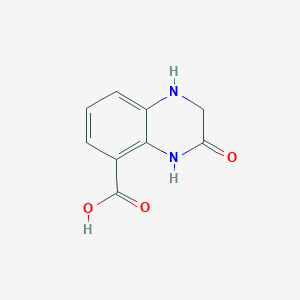
![4-Methoxybenzo[d][1,3]dioxole-2-thione](/img/structure/B13692614.png)



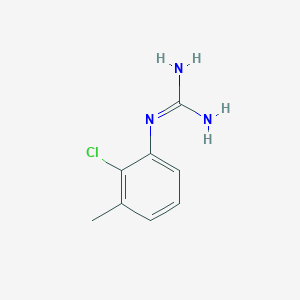


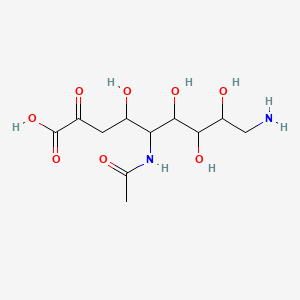
![5-[4-(4-Fluorophenyl)-2-thiazolyl]-4-methyl-1,2,3-thiadiazole](/img/structure/B13692657.png)
![6-[(Cbz-amino)methyl]spiro[3.3]heptan-2-one](/img/structure/B13692669.png)
